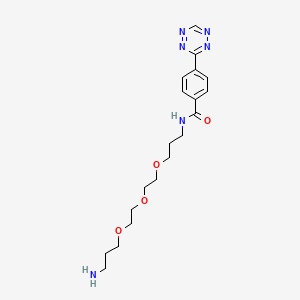

H-Tz-PEG3-NH2

Description

H-Tz-PEG3-NH2 is a heterobifunctional polyethylene glycol (PEG) derivative featuring a tetrazine (Tz) group at one terminus and an amine (-NH2) group at the other, connected via a triethylene glycol (PEG3) spacer.

- Tetrazine (Tz) Group: The Tz moiety enables rapid and specific inverse electron-demand Diels-Alder (IEDDA) click chemistry, which is orthogonal to azide-alkyne cycloadditions. This reactivity is critical for bioorthogonal labeling in live-cell imaging and targeted drug delivery.

- PEG3 Spacer: The short PEG3 chain balances hydrophilicity, flexibility, and steric accessibility, making it suitable for conjugating biomolecules without significantly altering their native interactions.

- Amine (-NH2) Group: The terminal amine allows covalent conjugation to carboxylates, activated esters (e.g., NHS esters), or other electrophilic groups, facilitating bioconjugation in drug development and material science .

Properties

IUPAC Name |

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-4-(1,2,4,5-tetrazin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N6O4/c20-7-1-9-27-11-13-29-14-12-28-10-2-8-21-19(26)17-5-3-16(4-6-17)18-24-22-15-23-25-18/h3-6,15H,1-2,7-14,20H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUMIMYANNZLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CN=N2)C(=O)NCCCOCCOCCOCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tz-PEG3-NH2 typically involves the following steps:

Formation of the Polyethylene Glycol Chain: The polyethylene glycol chain is synthesized through the polymerization of ethylene oxide. This process can be controlled to achieve the desired chain length.

Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cycloaddition reaction between an azide and a nitrile compound. This reaction is typically carried out under mild conditions, often in the presence of a catalyst such as copper(I) iodide.

Attachment of the Amino Group: The final step involves the introduction of the amino group at the end of the polyethylene glycol chain. This is usually achieved through a nucleophilic substitution reaction, where the terminal hydroxyl group of the polyethylene glycol is replaced by an amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce polyethylene glycol.

Catalytic Cycloaddition: Use of industrial reactors to facilitate the cycloaddition reaction for tetrazole ring formation.

Nucleophilic Substitution: Large-scale nucleophilic substitution to introduce the amino group, often using automated systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

H-Tz-PEG3-NH2 undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, particularly with alkenes and alkynes.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Cycloaddition: Reagents include alkenes and alkynes, often in the presence of a copper catalyst.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an acyl chloride would yield an amide, while cycloaddition with an alkyne would produce a triazole derivative.

Scientific Research Applications

Bioconjugation

Click Chemistry

H-Tz-PEG3-NH2 is prominently utilized in bioorthogonal reactions, particularly in click chemistry involving tetrazine and trans-cyclooctene (TCO) pairs. This reaction allows for rapid and selective conjugation of biomolecules in physiological conditions, making it ideal for applications in live cell imaging and targeted drug delivery.

- Example Case Study : In a study involving the functionalization of gold nanoparticles (AuNPs), researchers decorated AuNPs with this compound to facilitate the conjugation with TCO-functionalized antibodies. This approach demonstrated effective targeting of tumor tissues in vivo, showcasing the potential of this compound in enhancing the specificity and efficacy of therapeutic agents .

Drug Delivery Systems

Nanomedicine

The incorporation of this compound into drug delivery systems enhances the stability and circulation time of therapeutic agents. Its PEG component contributes to reduced immunogenicity and improved solubility.

- Example Case Study : A study highlighted the use of this compound in a "click-to-release" drug delivery strategy. The tetrazine moiety enabled controlled release of drugs upon reaction with TCO-modified carriers, thereby providing a mechanism for targeted therapy that minimizes off-target effects .

Molecular Imaging

Radiolabeled Peptides

this compound is also employed in the development of radiolabeled peptides for molecular imaging applications. The compound serves as a linker that connects radiolabels to peptides targeting specific receptors on cancer cells.

- Example Case Study : Research demonstrated that radiolabeled peptides conjugated with this compound exhibited enhanced stability and improved tumor uptake in preclinical models. This application is particularly relevant for imaging techniques such as PET (Positron Emission Tomography), where precise localization of tumors is critical for diagnosis and treatment planning .

Synthesis of Complex Molecules

Chemical Synthesis

In synthetic chemistry, this compound acts as a versatile building block for constructing complex molecular architectures. Its reactive tetrazine group can participate in further chemical transformations, allowing for the creation of diverse compounds.

Mechanism of Action

The mechanism of action of H-Tz-PEG3-NH2 involves its ability to form stable covalent bonds with various biomolecules. The amino group can react with carboxyl groups to form amide bonds, while the tetrazole ring can participate in cycloaddition reactions. These properties make it a versatile tool for modifying and stabilizing biomolecules.

Comparison with Similar Compounds

Key Observations :

- Reactivity : this compound’s tetrazine group enables faster kinetics (k > 1,000 M⁻¹s⁻¹) compared to azide-alkyne reactions (k ~ 1–10 M⁻¹s⁻¹ for CuAAC) . This makes it superior for time-sensitive applications like in vivo targeting.

PEG Chain Length and Physicochemical Properties

Key Observations :

- Solubility : Longer PEG chains (e.g., PEG12) enhance aqueous solubility, making them ideal for drug delivery systems .

- Stability : Shorter PEG3 chains (as in this compound) may degrade faster under physiological conditions but offer better tissue penetration .

Application-Specific Performance

Research Findings and Limitations

- Current literature highlights its utility in pretargeted radioimmunotherapy, where rapid ligation minimizes off-target effects .

- N3-PEG3-NH2 : Validated in >50 studies for conjugating proteins (e.g., antibodies) to toxins or fluorescent dyes, with >95% conjugation efficiency reported .

- Gaps in Evidence: No data on this compound’s stability, toxicity, or commercial availability were found in the provided sources. Future work should explore its comparative pharmacokinetics against azide-based analogs.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-Tz-PEG3-NH2 with high purity?

- Methodological Answer : Begin with a triazole (Tz) ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by PEGylation using a 3-unit polyethylene glycol (PEG3) spacer. Purify via reverse-phase HPLC (RP-HPLC) under gradient elution (e.g., water/acetonitrile with 0.1% TFA). Validate purity using -NMR (e.g., absence of unreacted azide/alkyne peaks at δ 3.3–3.5 ppm) and LC-MS (molecular ion peak matching theoretical mass ± 0.5 Da) .

Q. Which analytical techniques are most effective for characterizing this compound structural integrity?

- Methodological Answer : Use - and -NMR to confirm PEG spacer connectivity and triazole ring formation. Employ FT-IR to verify amine (-NH) terminal groups (N-H stretch at ~3300 cm). For quantification, combine RP-HPLC with UV detection (λ = 220–280 nm) and MALDI-TOF for mass accuracy. Cross-reference spectral data with literature precedents for analogous PEGylated compounds .

Q. How can researchers ensure reproducibility in this compound batch-to-batch consistency?

- Methodological Answer : Document reaction conditions (temperature, solvent ratios, catalyst concentration) in detail. Perform triplicate syntheses and compare NMR/LC-MS profiles. Use statistical tools (e.g., ANOVA) to assess variability in yield/purity. Publish raw data (e.g., chromatograms, spectra) in supplementary materials to enable peer validation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound stability data across different pH conditions?

- Methodological Answer : Design a controlled stability study across pH 4–9 (buffered solutions at 25°C/37°C). Monitor degradation via LC-MS and -NMR over 72 hours. Use Arrhenius kinetics to model degradation rates. If discrepancies persist, validate buffer compatibility (e.g., phosphate vs. acetate buffers) and consider orthogonal assays like dynamic light scattering (DLS) for aggregation analysis .

Q. How should researchers address discrepancies in reaction yields when using this compound in aqueous versus organic solvent systems?

- Methodological Answer : Conduct solvent-screen experiments (e.g., DMF, THF, water/DMSO mixtures) with controlled humidity and oxygen levels. Compare yields using ANOVA and post-hoc tests (e.g., Tukey’s HSD). Investigate solvent polarity’s impact on CuAAC efficiency via density functional theory (DFT) calculations. Publish negative results to guide future optimization .

Q. How can researchers optimize this compound conjugation efficiency while minimizing unintended side reactions?

- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables: pH (6–8), molar ratio (1:1 to 1:3), and reaction time (1–24 hours). Monitor conjugation via fluorescence labeling (e.g., FITC-tagged substrates) and quantify unreacted amine groups via TNBS assay. Employ LC-MS to detect byproducts (e.g., over-PEGylation). Apply machine learning (e.g., random forest regression) to identify optimal conditions .

Methodological Guidelines for Data Reporting

- Synthesis & Characterization : Provide step-by-step protocols, raw spectral data, and statistical validation of reproducibility .

- Contradiction Analysis : Use hypothesis-driven frameworks (e.g., PICO for stability studies) and transparently report conflicting data with potential explanations .

- Literature Integration : Justify research gaps using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and align hypotheses with foundational studies on PEG-triazole chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.